
2,6,10-Trimethylundec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundec-2-ene is an organic compound with the molecular formula C14H28 It is a hydrocarbon with a structure characterized by three methyl groups attached to an undecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-2-ene can be achieved through several methods. One common approach involves the alkylation of an appropriate precursor with methyl groups. This process typically requires the use of strong bases and specific reaction conditions to ensure the correct placement of the methyl groups on the undecene backbone .
Industrial Production Methods
Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the addition of methyl groups to the undecene structure. These processes are designed to maximize yield and minimize the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundec-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
2,6,10-Trimethylundec-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundec-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules or industrial catalysts .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundec-9-enal: This compound has a similar structure but includes an aldehyde group.
2,6,10-Trimethylundecane: A fully saturated hydrocarbon with a similar carbon backbone.
2,6,10-Trimethylundec-2-ol: An alcohol derivative of the compound
Uniqueness
2,6,10-Trimethylundec-2-ene is unique due to its specific placement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
32765-41-6 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,6,10-trimethylundec-2-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h8,13-14H,6-7,9-11H2,1-5H3 |
InChI Key |
LSYNGMVBKDKORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



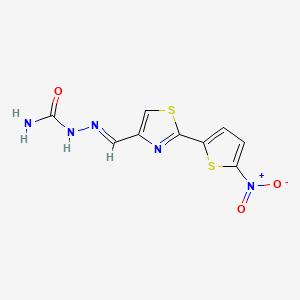
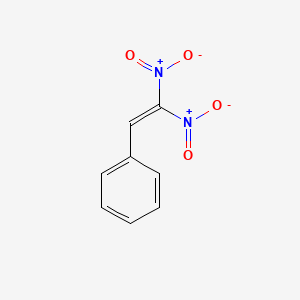
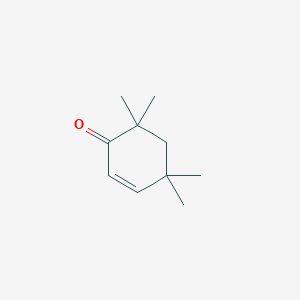
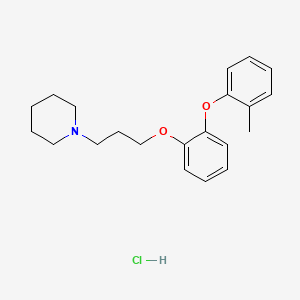
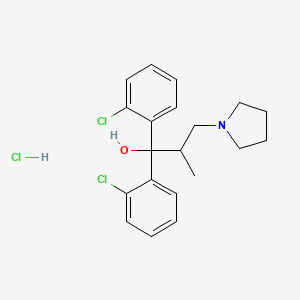
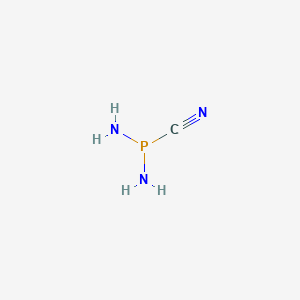


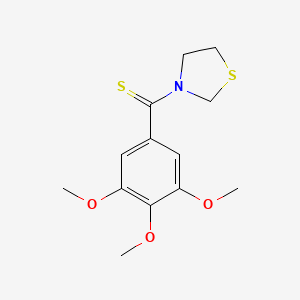
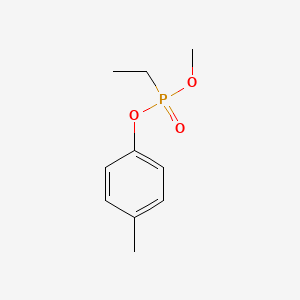
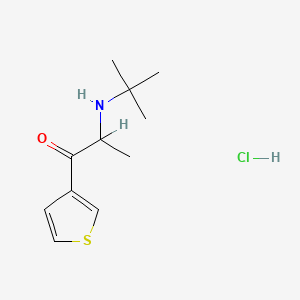
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
